N-[(4-aminophenyl)methyl]acetamide
Description
N-[(4-Aminophenyl)methyl]acetamide (CAS: 122-80-5), also known as p-aminoacetanilide or N-(4-aminobenzyl)acetamide, is a secondary acetamide derivative with a molecular formula of C₉H₁₂N₂O (Note: The correct formula depends on the structure. –15 refer to N-(4-aminophenyl)acetamide (C₈H₁₀N₂O), but the methylene group in the title compound adds a CH₂ unit). It features an acetamide group linked to a benzylamine moiety via a methylene bridge.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-aminophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQYMVAVTKTFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99362-10-4 | |
| Record name | N-[(4-aminophenyl)methyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
N-(4-Aminophenyl)acetamide (C₈H₁₀N₂O)
- Structure: Direct attachment of the acetamide group to the 4-aminophenyl ring.
- Properties : Exhibits planar geometry with intramolecular N–H⋯O hydrogen bonding, enhancing crystallinity. Used as an intermediate in oxidation dyes (e.g., C.I. Oxidation Base 19) .
- Biological Activity: Limited direct data, but structurally related compounds (e.g., p-acetaminophenol) show analgesic properties .
2-Azido-N-(4-methylphenyl)acetamide (C₁₀H₁₁N₅O)
- Structure : Azido (-N₃) and methyl (-CH₃) substituents on the aromatic ring.
- Crystal structure analysis reveals intermolecular N–H⋯O and C–H⋯N interactions .
- Synthesis : Prepared via solvent-free thermal condensation, highlighting its stability under high temperatures .
N-(4-Hydroxyphenethyl)acetamide (C₁₀H₁₃NO₂)
Functional Group Modifications
N-((4-Aminophenyl)sulfonyl)acetamide (C₈H₁₀N₂O₃S)
- Structure : Sulfonyl (-SO₂-) bridge between acetamide and the aromatic ring.
- Activity: Sulfonamide derivatives are known for enhanced bioavailability and enzyme inhibition. For example, benzyl-containing sulfonamides show Nav1.3 sodium channel inhibition (IC₅₀: 0.38–7.4 μM) .
N-[(2-Hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide (C₂₁H₁₉NO₂)
Complex Derivatives with Extended Moieties
N-((1S,2S)-1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl)-2-(4-methoxyphenyl)acetamide (C₁₉H₂₃N₂O₅)
- Structure : Chiral dihydroxypropyl and 4-methoxyphenyl groups.
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide (C₁₆H₁₈N₂O₂)
- Structure : Methyl and methoxy substituents on adjacent aromatic rings.
Structural and Functional Analysis Table
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., -SO₂-) enhance bioactivity in ion channel modulation, while bulky aromatic groups improve crystallinity .
- Linker Flexibility : Ethyl or methylene linkers (vs. direct aryl attachment) modulate solubility and cytotoxicity .
- Synthetic Accessibility : Solvent-free methods (e.g., thermal condensation) are viable for azido derivatives, suggesting scalability for industrial applications .
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